molecular formula C13H11NO2 B1610706 Methyl 2-Phenylisonicotinate CAS No. 4634-14-4

Methyl 2-Phenylisonicotinate

Cat. No. B1610706
CAS RN: 4634-14-4
M. Wt: 213.23 g/mol
InChI Key: PKPOOQVXKJROPY-UHFFFAOYSA-N
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Description

Methyl 2-Phenylisonicotinate (MPI) is a chemical compound that is widely used in scientific research. It is a member of the isonicotinate family of compounds and is known for its unique properties. The compound is synthesized using a specific method, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Catalytic Reactions : A study by Zhang, Feng, and Li (2008) explored the use of 2-phenylpyridine derivatives in Pd(OAc)2-catalyzed methylation reactions, highlighting the potential of these compounds in catalytic processes (Zhang, Feng, & Li, 2008).

  • Neuroprotective Properties : Inokuchi et al. (2009) investigated edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger, for its neuroprotective effects against retinal damage, potentially relevant to similar methyl-phenyl compounds (Inokuchi et al., 2009).

  • DNA Interaction Studies : Research by Brodie, Collins, and Aldrich-Wright (2004) examined the interaction of platinum(II) complexes with methylated derivatives of 1,10-phenanthroline, revealing insights into the binding behavior with DNA, relevant for understanding how similar compounds might interact with biological molecules (Brodie, Collins, & Aldrich-Wright, 2004).

  • Microbial Metabolism : Wright and Cain (1972) studied the metabolic fate of N-methylisonicotinic acid in bacterial systems, providing a foundation for understanding the microbial interactions of related compounds (Wright & Cain, 1972).

  • Drug Delivery Systems : Saikia and Deka (2011) explored the use of 2-methylheptylisonicotinate with carbon nanotubes for potential applications in drug delivery systems, indicating the adaptability of similar compounds in nanotechnology (Saikia & Deka, 2011).

Future Directions

: RnBeads Comprehensive Analysis of DNA Methylation Data : RnBeads 2.0: comprehensive analysis of DNA methylation data

properties

IUPAC Name

methyl 2-phenylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOOQVXKJROPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479524
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Phenylisonicotinate

CAS RN

4634-14-4
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-phenylisonicotinic acid (459 mg, 2.30 mmol) in 9:1 benzene/methanol (20 mL) was cooled to 0° C., and treated with the dropwise addition of a 2.0 M hexane solution of (trimethylsilyl)diazomethane (1.15 mL, 2.30 mmol). The mixture was allowed to come to room temperature and stirred for 6 h. Analysis by TLC indicated incomplete reaction, so the mixture was treated with additional (trimethylsilyl)diazomethane solution (230 μL, 0.23 mmol), and the reaction was stirred for an additional 2 h. TLC of the mixture remained unchanged. The solvent was stripped, and the residue was partitioned between ethyl acetate and saturated sodium bicarbonate. The layers were separated, the organic phase was washed 2× with saturated sodium bicarbonate, the combined aqueous phases were extracted with ethyl acetate, and the combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified over silica gel, eluting with 20% ethyl acetate/heptane, to yield 372 mg of methyl 2-phenylisonicotinate as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (d, J=5.27 Hz, 1H), 8.29 (s, 1H), 8.04 (d, J=7.03 Hz, 2H), 7.77 (d, J=3.52 Hz, 1H), 7.51-7.42 (m, 3H), 3.98 (s, 3H).
Quantity
459 mg
Type
reactant
Reaction Step One
Name
benzene methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-chloroisonicotinate (2.5 g, 14.57 mmol), phenylboronic acid (2.66 g, 21.86 mmol), potassium carbonate (3.02 g, 21.86 mmol) and PdCl2 (dppf) (0.316 g, 0.44 mmol) were mixed in methanol (15 mL) in a 20 mL microwave vial. Two drops of water were added and the vial was capped and heated at 100° C. for 10 min in a single node microwave reactor. The solids were removed by filtration and the filtrate partly evaporated to yield a dark red slurry. DCM and water were added and the phases separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield a dark red oil. The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 9:1 for 2 CV, then linear gradient heptane/ethyl acetate 9:1 to 6:4 over 5 CV to give methyl 2-phenylisonicotinate (1.83 g, 58%) as a colourless oil. 1H NMR (400 MHz, cdcl3) δ 3.98 (s, 3H), 7.39-7.54 (m, 3H), 7.76 (dd, 1H), 8.01-8.09 (m, 2H), 8.29 (s, 1H), 8.82 (d, 1H). MS m/z 214 (M+H)+
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.316 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Iturbe, B Loeb, M Barrera, I Brito, A Cañete - Polyhedron, 2016 - Elsevier
In this work three non-symmetric phenylpyridine type ligands, L1, L2 and L3, were designed, and their corresponding Iridium complexes, C1, C2 and C3, synthetized, in order to …
Number of citations: 6 www.sciencedirect.com
J Biaco - 2017 - repository.library.cofc.edu
… 3h Employing 1.3 equivalents (79 mg) of phenylboronic acid, 68 mg of methyl 2phenylisonicotinate as a colorless oil was isolated providing a 64% yield. methyl 2phenylisonicotinate:25 …
Number of citations: 2 repository.library.cofc.edu
GP Sagitullina, AK Garkushenko, MA Dushek… - Chemistry of …, 2011 - Springer
4-Ethoxycarbonylpyridines containing acetyl, benzoyl, cyclopropanoyl, and nitro groups at position 3 have been synthesized by the reaction of acetyl and benzoyl pyruvates with various …
Number of citations: 6 idp.springer.com
AS Castanet, MS Nafie, SA Said, RK Arafa - European Journal of Medicinal …, 2023 - Elsevier
PIM-1 kinases play an established role in prostate cancer development and progression. This research work tackles the design and synthesis of new PIM-1 kinase targeting 2,5-…
Number of citations: 5 www.sciencedirect.com
F Kessler, RD Costa, D Di Censo, R Scopelliti… - Dalton …, 2012 - pubs.rsc.org
Herein we report a series of charged iridium complexes emitting from near-UV to red using carbene-based N⁁C: ancillary ligands. Synthesis, photophysical and electrochemical …
Number of citations: 127 pubs.rsc.org
U Mahanitipong, P Prompan… - Defect and Diffusion Forum, 2018 - Trans Tech Publ
The four thiocyanate free ruthenium (II) complexes;[Ru (N^ N) 2 (C^ N)] PF6 were synthesized and characterized for dye sensitized solar cells (DSSCs). The results showed that the …
Number of citations: 2 www.scientific.net

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